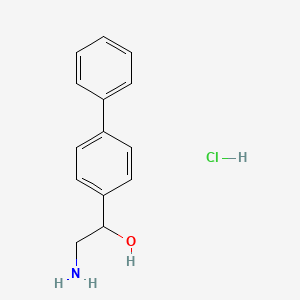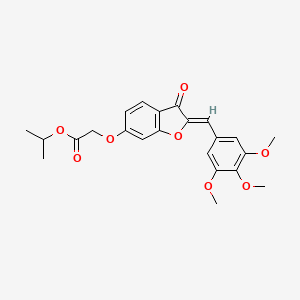
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a morpholino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and indole rings are aromatic, which means they are likely to contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the indole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability would be influenced by the presence of aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone have been synthesized and characterized for various properties. For instance, the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine were conducted using methods like NMR, IR, Mass spectral studies, and single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activity
Several derivatives of 1,3,4-oxadiazole, similar in structure to the compound , have shown diverse biological activities. Notably, some derivatives have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. For example, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of certain 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their effectiveness against various microbial species (Samreen Gul et al., 2017).
Anticancer and Anti-inflammatory Potential
Compounds with a structure similar to this compound have been explored for their anticancer and anti-inflammatory potential. For example, the synthesis of oxadiazole-morpholine derivatives has shown significant cytotoxicity against cancer cells in vitro and in vivo, particularly in Dalton's Lymphoma Ascites (DLA) tumor cells (M. Al‐Ghorbani et al., 2015).
Inhibition of HIV-1 Replication
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related to the compound of interest, have been identified as inhibitors of HIV-1 replication. These derivatives, including ones containing morpholinoethanone, showed promising activity against HIV-1 replication in initial biological studies (Zhiping Che et al., 2015).
Corrosion Inhibition
Some 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These studies provide insights into the physicochemical behaviors of such compounds and their potential applications in materials science, such as in protecting metals from corrosion (P. Ammal et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16-19-20-18(25-16)14-11-22(15-6-4-3-5-13(14)15)12-17(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZCPSSPUYNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)
![1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2696190.png)
![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)

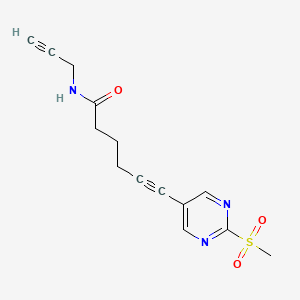
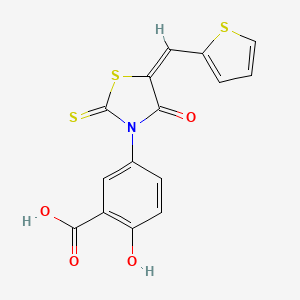
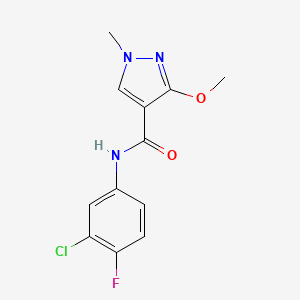
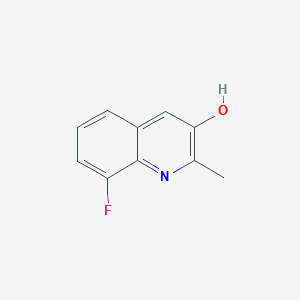
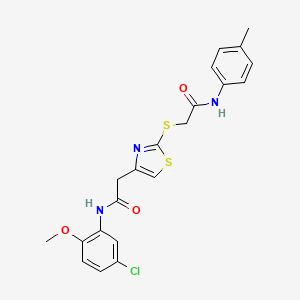
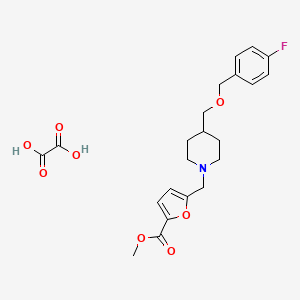
![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)
